tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxypyrrolidine moiety, and a carbamate linkage. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable methoxypyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then stirred at a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of carbamate derivatives on biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is valued for its stability and reactivity, making it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl N-methyl-N-(pyrrolidin-3-yl)carbamate hydrochloride
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
Comparison: tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate hydrochloride is unique due to the presence of the methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity, stability, and interaction with biological targets compared to similar compounds. For example, the methoxy group may enhance the compound’s ability to cross biological membranes or alter its binding affinity to specific receptors.
Properties
CAS No. |
2913244-69-4 |
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Molecular Formula |
C11H23ClN2O3 |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl N-[(3-methoxypyrrolidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(15-4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H |
InChI Key |
SDUMJIDSOFIAID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)OC.Cl |
Origin of Product |
United States |
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